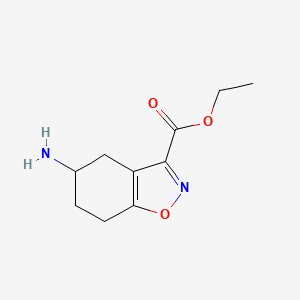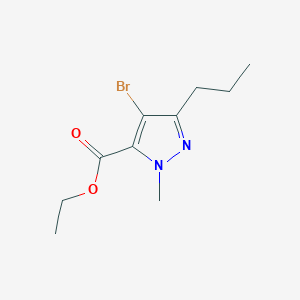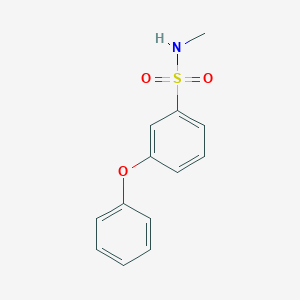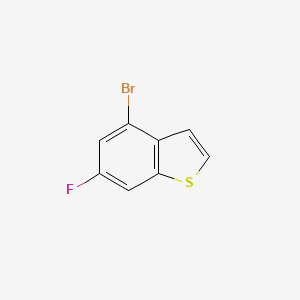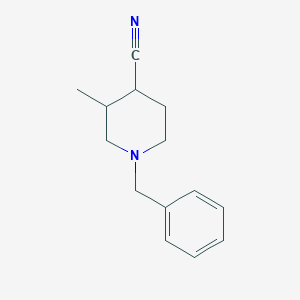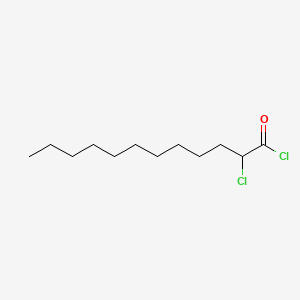
2-Chlorododecanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorododecanoyl chloride is an organic compound with the molecular formula C12H22Cl2O. It is a derivative of dodecanoic acid, where a chlorine atom is substituted at the second carbon and the carboxyl group is converted to an acyl chloride. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chlorododecanoyl chloride can be synthesized through the chlorination of dodecanoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, where the dodecanoic acid is treated with the chlorinating agent, resulting in the formation of this compound along with the release of sulfur dioxide (SO2) or carbon dioxide (CO2) and hydrogen chloride (HCl) gases .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled chlorination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorododecanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-chlorododecanoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form amides under mild conditions.
Alcohols: Reacts with alcohols in the presence of a base to form esters.
Water: Hydrolysis occurs readily in the presence of water or aqueous base.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
2-Chlorododecanoic Acid: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
2-Chlorododecanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Material Science: Utilized in the preparation of polymers and surfactants with specific properties.
Industrial Applications: Used in the production of specialty chemicals and as a reagent in chemical manufacturing processes
Mecanismo De Acción
The mechanism of action of 2-Chlorododecanoyl chloride involves its reactivity as an acyl chloride. It acts as an electrophile, reacting with nucleophiles to form covalent bonds. The chlorine atom at the second carbon enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chlorolauryl chloride
- 2-Chlorododecanoic acid
- Dodecanoyl chloride
Comparison
2-Chlorododecanoyl chloride is unique due to the presence of both a chlorine atom and an acyl chloride functional group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 2-Chlorododecanoic acid lacks the acyl chloride group, limiting its reactivity in nucleophilic substitution reactions. Similarly, dodecanoyl chloride does not have the chlorine atom, which reduces its electrophilicity and reactivity .
Propiedades
Número CAS |
59117-77-0 |
|---|---|
Fórmula molecular |
C12H22Cl2O |
Peso molecular |
253.21 g/mol |
Nombre IUPAC |
2-chlorododecanoyl chloride |
InChI |
InChI=1S/C12H22Cl2O/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10H2,1H3 |
Clave InChI |
KYDQZTVYWBOPGR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


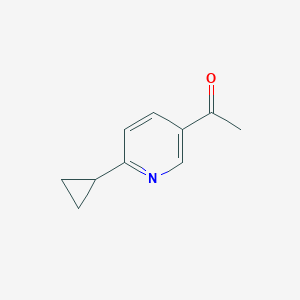
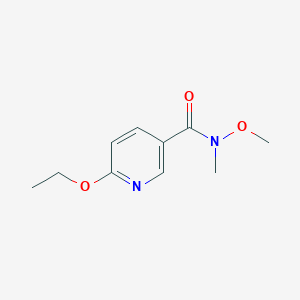
![3,7-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B13979117.png)
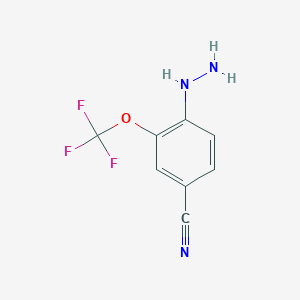

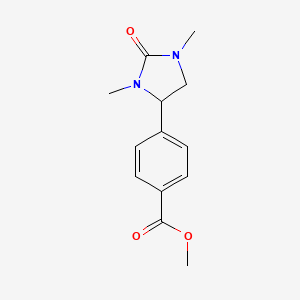
![3-Aminospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13979135.png)

